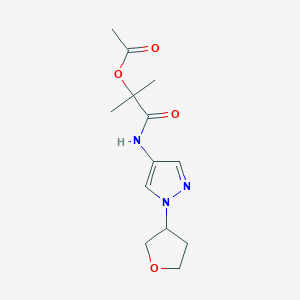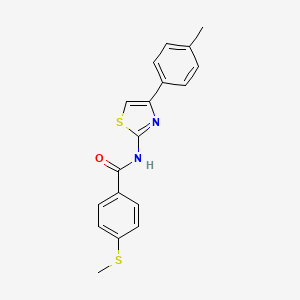![molecular formula C13H10ClF3N2 B2876195 (3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1972828-76-4](/img/structure/B2876195.png)
(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multi-step chemical reactions, with various reagents and catalysts. For example, a related compound, 3-trifluoromethyl-1,2,4-triazoles, can be synthesized via a multi-component reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can reveal the spatial arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products it forms, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
The synthesis and characterization of heterocyclic Schiff bases, including derivatives similar to (3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine, have demonstrated potential anticonvulsant activities. These compounds have been screened and found to exhibit seizure protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
CO2 Capture and Utilization
Rhenium(I) triscarbonyl complexes with amino- and iminopyridine ligands, related to the structural framework of this compound, have been explored for their ability to bind CO2 via metal-ligand cooperation. This research highlights the potential of these complexes in CO2 capture and utilization technologies (Stichauer et al., 2017).
Electro-Optic Materials
The development of pyrrole-based donor-acceptor chromophores for use in electro-optic materials is another application area. These materials, which include pyridinyl methanamine derivatives, offer promising characteristics for nonlinear optical/electro-optic applications, indicating their utility in advanced photonic technologies (Facchetti et al., 2003).
Catalysis
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic applications. This suggests their potential use in facilitating various chemical transformations, thereby contributing to the field of catalysis (Roffe et al., 2016).
Anticancer Activity
The synthesis of new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of pyridin-2-yl)methanamine, has shown significant anticancer activity against various human cancerous cell lines. These findings underscore the potential of such complexes in the development of new anticancer drugs (Mbugua et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)11-5-4-9(7-19-11)13(15,16)17/h1-7,12H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSRPIOYDFCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=NC=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)




![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)


![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
